

O-Desmethyl Quinidine: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Desmethyl quinidine*

Cat. No.: B15600928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine, also known as 6'-hydroxycinchonine, is a primary metabolite of the well-known Class Ia antiarrhythmic drug, quinidine.^[1] While quinidine has a long history of clinical use for treating cardiac arrhythmias, the pharmacological and toxicological contributions of its metabolites are crucial for a complete understanding of its therapeutic window and adverse effect profile. This technical guide provides an in-depth analysis of the pharmacology and toxicology of **O-Desmethyl quinidine**, summarizing key quantitative data, detailing experimental methodologies where available, and visualizing relevant biological pathways. Although intrinsically active, the clinical contribution of **O-Desmethyl quinidine** to the overall antiarrhythmic effect of its parent compound is considered to be limited.^[1]

Pharmacology

The pharmacological effects of **O-Desmethyl quinidine** are primarily centered on its interaction with cardiac ion channels and drug-metabolizing enzymes.

Mechanism of Action

Similar to its parent compound, **O-Desmethyl quinidine** exerts its antiarrhythmic effects by modulating cardiac ion channels. It has been shown to prolong the action potential duration in canine Purkinje fibers, a characteristic effect of Class Ia antiarrhythmic agents. This

prolongation is attributed to the blockade of potassium channels, which delays repolarization of the cardiac myocyte.

Pharmacodynamics

The primary pharmacodynamic effects of **O-Desmethyl quinidine** are related to its influence on cardiac electrophysiology and its interaction with cytochrome P450 enzymes.

- Action Potential Prolongation: In vitro studies on canine Purkinje fibers have demonstrated that **O-Desmethyl quinidine** prolongs the action potential duration. This effect is a key factor in its antiarrhythmic properties.
- Proarrhythmic Potential: Like quinidine, by prolonging the QT interval, **O-Desmethyl quinidine** may contribute to the risk of developing torsades de pointes, a potentially fatal ventricular arrhythmia.

O-Desmethyl quinidine is an inhibitor of the cytochrome P450 enzyme CYP2D6. However, its inhibitory potency is significantly less than that of quinidine.

Pharmacokinetics

The pharmacokinetic profile of **O-Desmethyl quinidine** has been studied in rabbits, providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative data available for **O-Desmethyl quinidine**.

Table 1: Pharmacokinetic Parameters of **O-Desmethyl Quinidine** in Rabbits[1]

Parameter	Value (Mean ± SD)
Terminal Half-life ($t_{1/2}$)	65.4 ± 34.4 min
Volume of Distribution ($Vd\beta$)	Approx. 50% of Quinidine's $Vd\beta$
Intercompartmental Distribution Ratio (k_{12}/k_{21})	Approx. 25% of Quinidine's ratio
Total Body Clearance	Similar to Quinidine

Table 2: In Vitro CYP2D6 Inhibition

Compound	Ki (μM)
O-Desmethyl quinidine	0.43 - 2.3
Quinidine	0.027
Dihydroquinidine	0.013

Toxicology

Direct and comprehensive toxicological data for **O-Desmethyl quinidine**, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public domain. Therefore, the toxicological profile is largely inferred from the known effects of its parent compound, quinidine, and its diastereomer, quinine.

General Toxicities Associated with Quinidine (and potentially relevant to its metabolites):

- **Cardiotoxicity:** The most significant toxicity is proarrhythmia, particularly torsades de pointes, due to QT interval prolongation.
- **Cinchonism:** A collection of symptoms including tinnitus, headache, dizziness, and gastrointestinal disturbances.
- **Gastrointestinal Effects:** Nausea, vomiting, and diarrhea are common.
- **Hematological Effects:** Thrombocytopenia can occur.

- Hepatotoxicity: Liver injury has been reported with quinidine therapy.[2]

Genotoxicity:

Specific genotoxicity studies (e.g., Ames test, micronucleus assay) for **O-Desmethyl quinidine** are not available in the reviewed literature.

Reproductive Toxicology:

Specific reproductive toxicology studies for **O-Desmethyl quinidine** have not been identified. Quinidine, the parent compound, is known to cross the placenta.[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the methodologies described in the available literature, the following outlines the general procedures used.

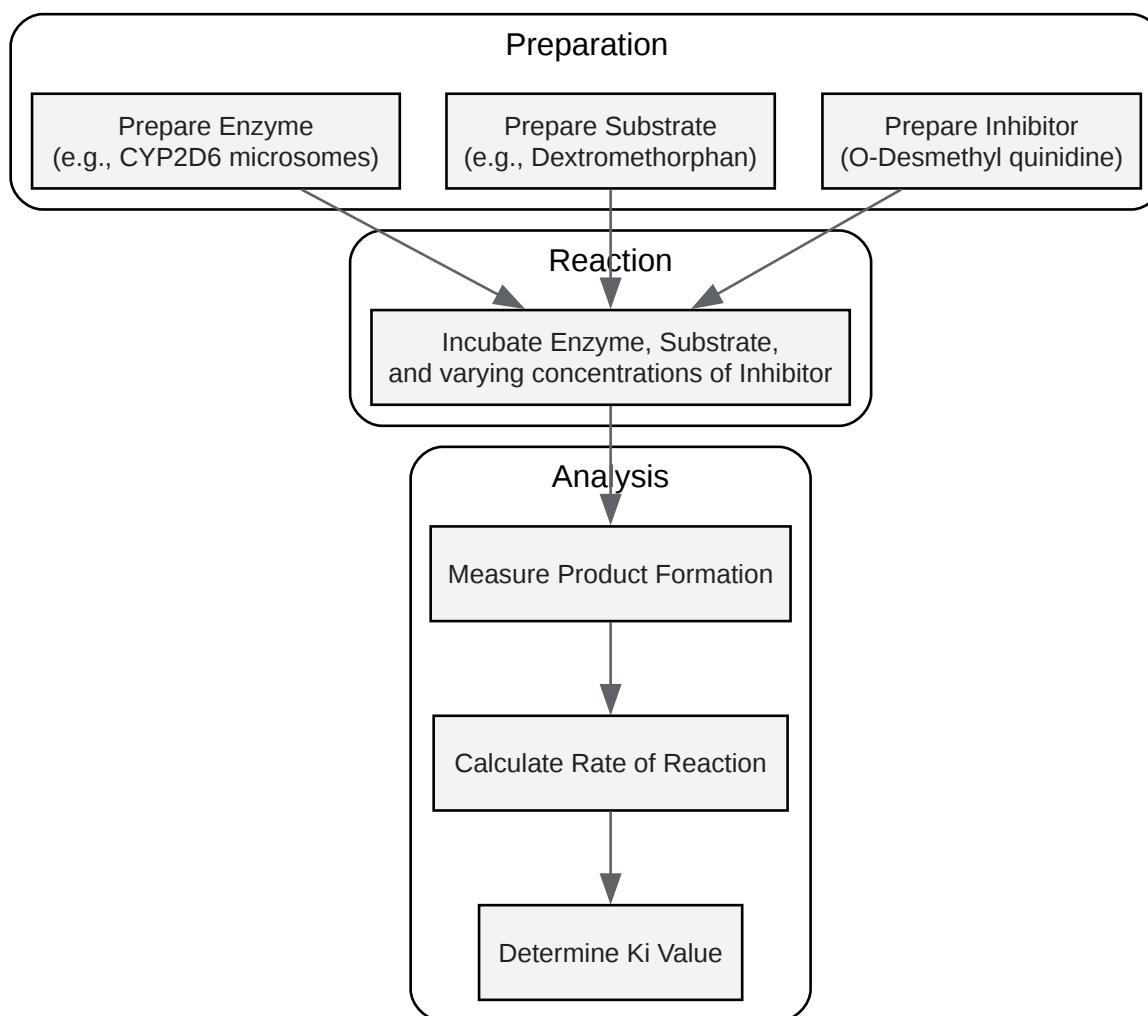
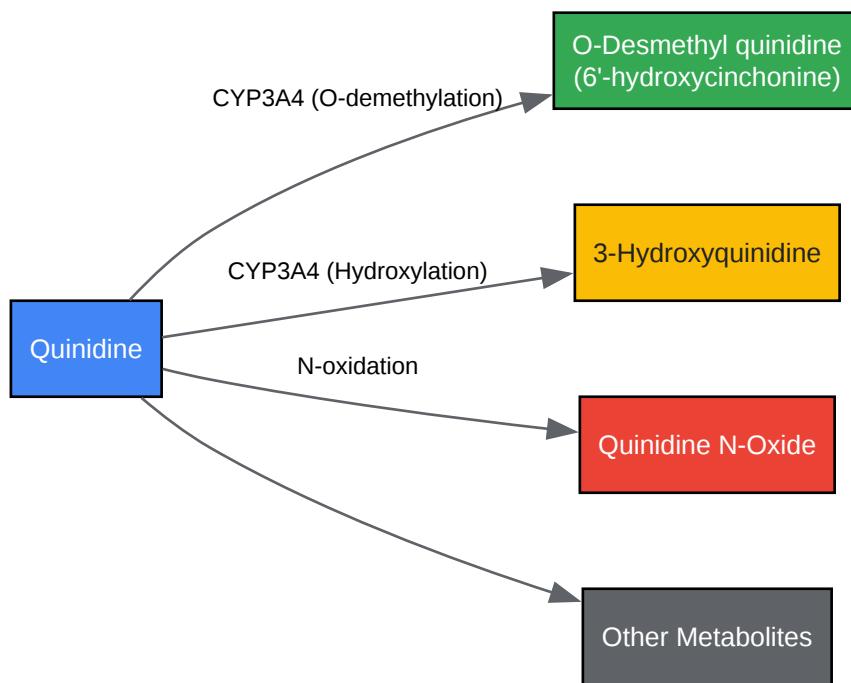
Pharmacokinetic Study in Rabbits[1]

- Animal Model: Male rabbits.
- Drug Administration: Intravenous bolus injections of equimolar doses of quinidine and **O-Desmethyl quinidine** (6'-hydroxycinchonine).
- Sample Collection: Serial blood samples were collected over time.
- Analysis: Blood concentrations of each compound were determined, and the concentration-time data were fitted to a two-compartment open model to calculate pharmacokinetic parameters.

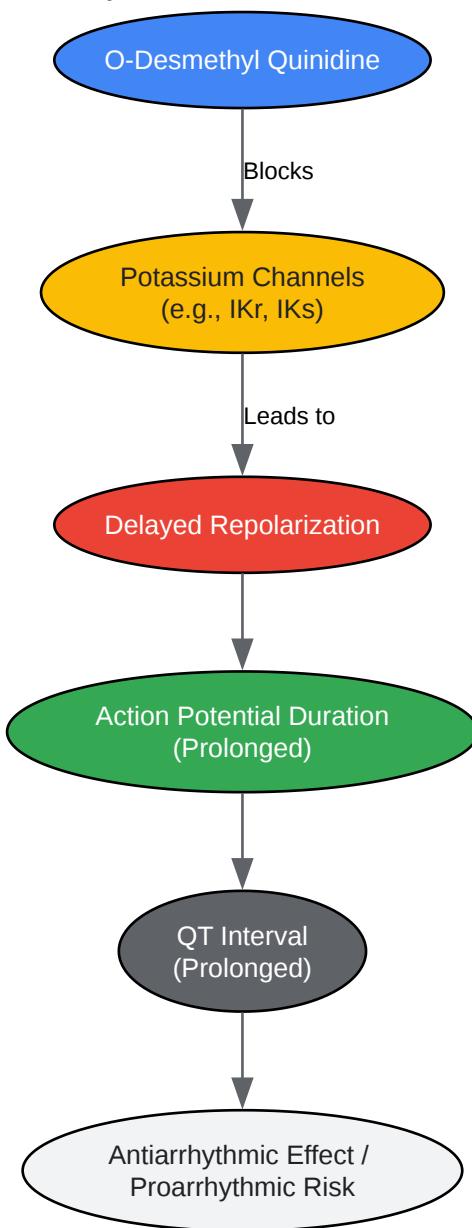
In Vitro CYP2D6 Inhibition Assay

- Enzyme Source: Cytochrome P450 2D6 (CYP2D6) heterologously expressed in yeast cells or human liver microsomes.
- Substrate: Dextromethorphan, which is O-demethylated by CYP2D6.

- Inhibitors: **O-Desmethyl quinidine**, quinidine, 3-hydroxyquinidine, and quinidine N-oxide were tested at various concentrations.
- Methodology: The rate of dextromethorphan O-demethylation was measured in the presence and absence of the inhibitors. The inhibition constant (Ki) was then calculated.



In Vitro Electrophysiology on Canine Purkinje Fibers

- Tissue Preparation: Purkinje fibers were isolated from canine hearts.
- Electrophysiological Recording: Standard microelectrode techniques were used to record transmembrane action potentials.
- Experimental Conditions: The fibers were superfused with a solution containing **O-Desmethyl quinidine** at a concentration of 10 μ M for 1 hour.
- Measurements: Changes in action potential parameters, such as the maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD90), were measured at various stimulation cycle lengths.


Signaling Pathways and Experimental Workflows

The primary mechanism of action of **O-Desmethyl quinidine**, like its parent compound, involves the direct blockade of cardiac ion channels, which alters the cellular action potential. This is a direct physical interaction rather than a complex signaling cascade. The inhibition of CYP2D6 is also a direct enzyme-inhibitor interaction.

Below are diagrams illustrating the metabolic pathway of quinidine and the general workflow for assessing enzyme inhibition.

Effect of O-Desmethyl Quinidine on Cardiac Action Potential

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-Desmethyl Quinidine: A Comprehensive Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600928#pharmacology-and-toxicology-profile-of-o-desmethyl-quinidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com